

A Comprehensive Technical Guide to 2-Bromobenzaldehyde Diethyl Acetal (CAS: 35822-58-3)

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Compound of Interest

Compound Name: 2-Bromobenzaldehyde diethyl acetal

Cat. No.: B1273417

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Introduction

2-Bromobenzaldehyde diethyl acetal, identified by the CAS number 35822-58-3, is a pivotal organic compound in the field of synthetic chemistry.^[1] With the chemical formula $C_{11}H_{15}BrO_2$, it is a derivative of 2-bromobenzaldehyde where the reactive aldehyde group is protected as a diethyl acetal.^{[1][2]} This structural modification renders it an invaluable intermediate and building block, particularly in pharmaceutical synthesis and complex molecule construction.^[3] ^[4] Its primary function is to serve as a stable, masked form of an aldehyde, allowing for chemical transformations on other parts of the molecule without unintended reactions at the aldehyde site.^{[1][3]} This guide provides an in-depth overview of its properties, synthesis, reactivity, and experimental applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **2-Bromobenzaldehyde diethyl acetal** are well-documented, providing essential information for its handling, storage, and application in experimental settings. It typically presents as a colorless to nearly colorless liquid.^[1]

Table 1: Physicochemical Properties

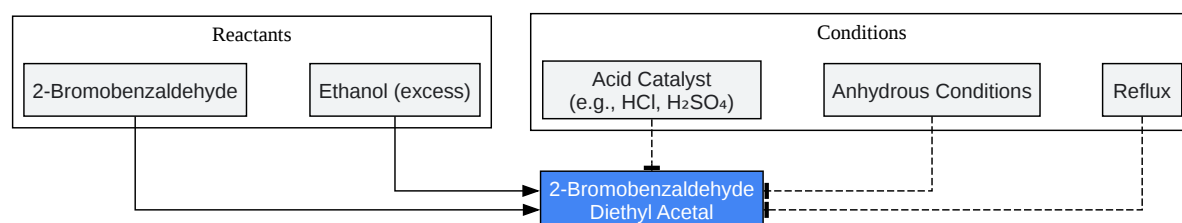
Property	Value	Reference(s)
CAS Number	35822-58-3	[2][5]
Molecular Formula	C ₁₁ H ₁₅ BrO ₂	[1][2][3]
Molecular Weight	259.14 g/mol	[2][3]
Boiling Point	116 °C @ 0.7 mmHg	[3]
Density	1.285 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.5156	[3]
Flash Point	>112.8 °C (>235.0 °F)	
Storage Conditions	Store under inert gas at 2-8°C	[3]

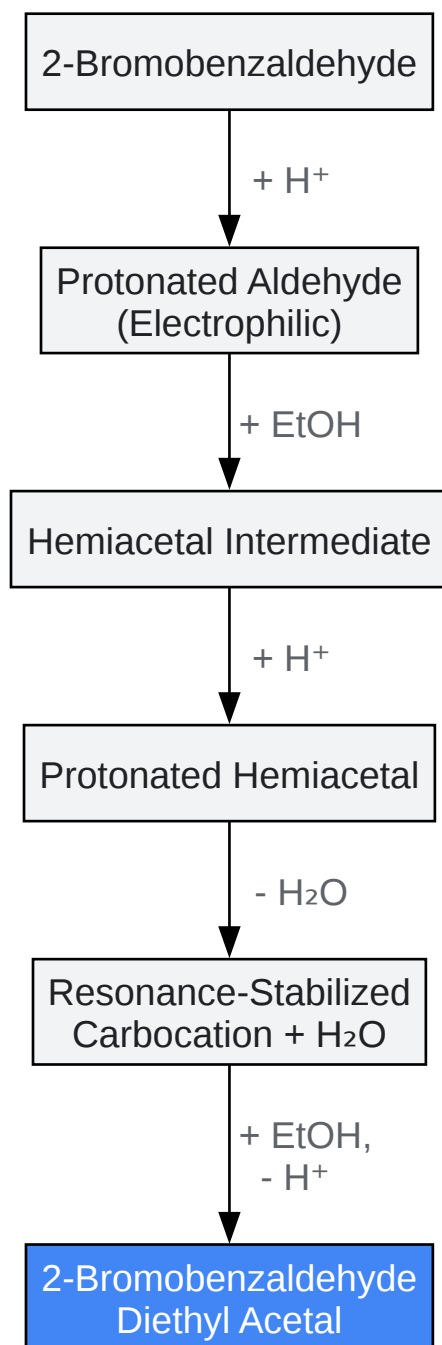
Table 2: Spectroscopic Data Interpretation

Spectroscopy	Key Features
¹ H NMR	Expected signals include a triplet and quartet for the two ethoxy groups (-OCH ₂ CH ₃), a singlet for the acetal proton (-CH(OR) ₂), and multiplets in the aromatic region for the phenyl ring protons. The characteristic aldehyde proton signal (~9-10 ppm) is absent.
¹³ C NMR	The spectrum would show the absence of the aldehyde carbonyl carbon (~190-200 ppm). Key signals would include the acetal carbon, carbons of the two ethoxy groups, and the aromatic carbons.
Infrared (IR)	The strong C=O stretching band characteristic of aldehydes (around 1700 cm ⁻¹) will be absent. The spectrum will be dominated by strong C-O stretching bands in the 1000-1200 cm ⁻¹ region, characteristic of the acetal group.

Synthesis and Experimental Protocols

The most prevalent method for synthesizing **2-Bromobenzaldehyde diethyl acetal** is the acid-catalyzed acetalization of 2-bromobenzaldehyde with ethanol.[1][4] This reaction is highly sensitive to moisture and requires anhydrous conditions for optimal yield.[1]





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